molecular formula C16H17N7O3 B7139368 N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide

N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide

Cat. No.: B7139368
M. Wt: 355.35 g/mol
InChI Key: GVQGXTLJCUQGCQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide is a complex organic compound featuring a benzamide core with a pyrazolo[3,4-d]triazinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Properties

IUPAC Name

N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3/c1-21(2)15(25)10-5-4-6-11(7-10)18-13(24)9-23-16(26)12-8-17-22(3)14(12)19-20-23/h4-8H,9H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQGXTLJCUQGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(N=N2)CC(=O)NC3=CC=CC(=C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]triazinyl moiety: This step involves the cyclization of appropriate precursors under controlled conditions.

    Acetylation: The pyrazolo[3,4-d]triazinyl intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling with benzamide: The acetylated intermediate is coupled with N,N-dimethylbenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow synthesis: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazolo[3,4-d]triazinyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide is unique due to its specific structural features that confer high selectivity and potency towards CDK2. Its pyrazolo[3,4-d]triazinyl moiety is a privileged scaffold that enhances its binding affinity and specificity .

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